molecular formula C15H11Cl2FO B1327584 4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone CAS No. 898788-15-3

4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone

Cat. No.: B1327584
CAS No.: 898788-15-3
M. Wt: 297.1 g/mol
InChI Key: FSAUHPPOUPZHIV-UHFFFAOYSA-N
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Description

4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone (molecular formula: C₁₅H₁₀Cl₂F₃O) is a halogenated propiophenone derivative characterized by a trifunctional aromatic system. Its structure features two chlorophenyl groups at positions 3 and 4', and a fluorine atom at position 3', creating a sterically hindered and electron-deficient scaffold.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAUHPPOUPZHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644483
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-15-3
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Condensation

  • Starting Materials: Commonly used precursors include 4-chlorobenzaldehyde and 4-fluorobenzaldehyde or their corresponding benzoyl chlorides.
  • Condensation Reaction: A base-catalyzed condensation between 4-chlorobenzaldehyde and acetophenone derivatives forms an α,β-unsaturated ketone intermediate (chalcone). For example, 4-chlorobenzaldehyde reacts with acetophenone in the presence of a base such as sodium hydroxide to yield 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one.

Halogenation to Introduce Fluoro and Chloro Substituents

  • Halogenation Agents: Chlorine (Cl₂) and fluorine sources or halogenated reagents are used to introduce chloro and fluoro substituents at specific aromatic positions.
  • Reaction Conditions: Electrophilic aromatic substitution is carried out under controlled temperature (0–5°C) to avoid over-halogenation and side reactions.
  • Alternative Route: Use of halogenated benzoyl chlorides (e.g., 2-chloro-4-fluorobenzoyl chloride) in Friedel-Crafts acylation with chlorophenyl derivatives under Lewis acid catalysis (AlCl₃) can directly yield the halogenated propiophenone.

Friedel-Crafts Acylation

  • Catalyst: Aluminum chloride (AlCl₃) is employed as a Lewis acid catalyst.
  • Procedure: The acyl chloride derivative of the halogenated benzoyl compound reacts with the chlorophenyl ring under anhydrous conditions to form the propiophenone backbone.
  • Control: Strict anhydrous conditions prevent hydrolysis of acyl chlorides, and stoichiometry is optimized to minimize by-products.

Purification

  • Techniques: Recrystallization and chromatographic methods (e.g., silica gel column chromatography using hexane/ethyl acetate mixtures) are used to purify the final product.
  • Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress and purity, with typical Rf values around 0.5 in 7:3 hexane:ethyl acetate solvent systems.
  • Batch vs. Continuous Flow: Industrial synthesis may utilize large-scale batch reactors or continuous flow systems to optimize yield and reproducibility.
  • Catalysis: Catalysts are used to enhance reaction rates and selectivity.
  • Separation: Techniques such as distillation, crystallization, and extraction are applied for product isolation.
  • Optimization: Reaction parameters including temperature, pressure, and reagent ratios are finely tuned to maximize purity and minimize impurities.
Step Description Reagents/Conditions Notes
Starting Materials 4-chlorobenzaldehyde, 4-fluorobenzaldehyde or halogenated benzoyl chlorides Commercially available High purity starting materials needed
Condensation Base-catalyzed condensation to form chalcone intermediate NaOH or other bases, room temperature Control pH and temperature
Halogenation Electrophilic aromatic substitution to introduce Cl and F substituents Cl₂, F sources, low temperature (0–5°C) Avoid over-halogenation
Friedel-Crafts Acylation Acylation of chlorophenyl ring with halogenated benzoyl chloride AlCl₃ catalyst, anhydrous conditions Strict moisture control
Purification Recrystallization, column chromatography Silica gel, hexane/ethyl acetate TLC monitoring
Industrial Scale Batch or continuous flow reactors, catalysis, optimized reaction parameters Large reactors, catalysts, controlled temp. Scale-up considerations
  • The choice of halogenation method significantly affects regioselectivity and yield. Direct use of halogenated benzoyl chlorides in Friedel-Crafts acylation often provides better control over substitution patterns compared to post-synthesis halogenation.
  • Maintaining anhydrous and low-temperature conditions during acylation and halogenation steps reduces side reactions and decomposition.
  • Catalysts such as AlCl₃ improve acylation efficiency but require careful quenching and work-up to avoid contamination.
  • Purification by chromatography is essential to separate closely related halogenated isomers and by-products.
  • Continuous flow synthesis offers advantages in heat and mass transfer, improving reproducibility and scalability.

The preparation of 4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone involves a combination of condensation, halogenation, and Friedel-Crafts acylation reactions, with careful control of reaction conditions to achieve high purity and yield. Industrial production benefits from optimized catalysis and continuous processing techniques. The detailed understanding of each step and purification methods ensures the successful synthesis of this halogenated aromatic ketone for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3-(4-chlorophenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4’-Chloro-3-(4-chlorophenyl)-3’-fluoropropiophenone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(4-chlorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound’s aromatic ketone structure allows it to participate in various biochemical reactions. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: Increased chlorine/fluorine substitution (e.g., in the target compound) elevates molecular weight and hydrophobicity (higher LogP) compared to methoxy or cyano analogs .
  • Electron-Withdrawing Groups: The cyano group in C₁₆H₁₀ClFN₂O reduces LogP by introducing polarity, whereas methyl groups enhance lipophilicity .

Thermal Stability and Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound N/A ~420 (predicted) 1.35–1.40
4'-Chloro-3-(4-methoxyphenyl)propiophenone 64–65 421.2 1.173
4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone N/A N/A 1.20–1.25

Key Observations :

  • Methoxy Substitution : Lowers melting points (64–65°C) due to reduced symmetry and intermolecular forces .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4'-chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using chloro- and fluorinated aromatic precursors. Optimization involves controlling temperature (e.g., 80–100°C for ketone formation) and catalyst selection (e.g., AlCl₃ or FeCl₃). Nitration or halogenation intermediates (e.g., 4′-chloro-3′-nitroacetophenone derivatives) require careful monitoring to avoid over-halogenation . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Analyze aromatic proton splitting patterns in 1H^1H NMR (e.g., para-substituted chlorophenyl groups show deshielded protons at δ 7.2–7.8 ppm). 13C^{13}C NMR confirms carbonyl (C=O) at ~200 ppm and halogenated carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 312.02) and isotopic patterns for Cl/F .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl/C-F vibrations at 700–800 cm⁻¹ .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption. For short-term use (1–2 weeks), –4°C is acceptable. Degradation can be monitored via periodic TLC/HPLC analysis .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence regioselectivity in further functionalization?

  • Methodological Answer : The electron-withdrawing Cl (para) and F (meta) groups direct electrophilic substitution to the less deactivated positions. Computational modeling (DFT, Gaussian) predicts reactive sites by analyzing partial charges and Fukui indices. For example, fluorination at the 3′-position may sterically hinder adjacent substituents, requiring careful solvent selection (e.g., DMF for polar transition states) .

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture. Cross-validate spectral data with synthetic intermediates (e.g., 4-chloro-3-nitrostyrene derivatives) to trace impurities .

Q. How can computational docking studies predict the compound’s bioactivity against specific enzyme targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., cytochrome P450). Parameterize halogen bonds (Cl/F) with force fields like OPLS-AA. Validate predictions with in vitro assays measuring IC₅₀ values and comparing to structurally related compounds (e.g., 4′-fluoro-3′-trifluoromethylpropiophenone) .

Q. What analytical methods are suitable for detecting trace impurities in bulk synthesis?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate byproducts (e.g., dihalogenated impurities).
  • GC-FID : Quantify volatile residuals (e.g., unreacted acyl chlorides) with a DB-5 column .

Q. How does the compound’s solubility profile affect formulation for in vivo studies?

  • Methodological Answer : Test solubility in DMSO (for stock solutions) and PBS (pH 7.4) for biological assays. For low aqueous solubility (<1 mg/mL), employ co-solvents (e.g., cyclodextrins) or nanoemulsion techniques. LogP calculations (ChemDraw) predict partitioning behavior .

Contradictions and Mitigation Strategies

  • Synthetic Yield Variability : Contradictory yields (e.g., 40–70%) may stem from humidity-sensitive intermediates. Use anhydrous solvents and glovebox techniques for moisture control .
  • Bioactivity Discrepancies : Conflicting IC₅₀ values across studies often arise from assay conditions (e.g., serum protein binding). Standardize protocols using reference inhibitors (e.g., ketoconazole for CYP3A4) .

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